molecular formula C14H21N3O4 B3048737 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1803610-69-6

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B3048737
CAS No.: 1803610-69-6
M. Wt: 295.33
InChI Key: VGSGJTQWUGFETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS: Referenced as 3D-XGC38602 in ) is a heterocyclic compound featuring:

  • A piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
  • A pyrazole ring with a carboxylic acid group at the 4-position.
  • Molecular formula: C₁₄H₂₀N₃O₄ (calculated based on structural analogs in –8).

Key Applications
This compound serves as a building block in medicinal chemistry, particularly for prodrug development and peptide synthesis, owing to its Boc-protected amine (enhancing stability) and carboxylic acid moiety (enabling conjugation) .

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)11-10(12(18)19)7-15-16-11/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSGJTQWUGFETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124011
Record name 1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-69-6
Record name 1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings, followed by deprotection of the Boc group to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is part of a broader class of Boc-protected heterocyclic carboxylic acids . Key analogs and their distinctions are summarized below:

Compound Name Core Heterocycle Substituents CAS Number Molecular Formula Key Features
Target Compound Piperidine + Pyrazole Boc at N1, COOH at pyrazole-4 3D-XGC38602 C₁₄H₂₀N₃O₄ Balanced solubility and stability for peptide coupling.
1-{1-[(tert-Butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid Azepane (7-membered ring) + Triazole Boc at N1, COOH at triazole-4 1955554-96-7 C₁₅H₂₂N₄O₄ Larger ring size may enhance conformational flexibility but reduce metabolic stability.
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid Piperidine + Pyrrole Boc at N1, COOH at pyrrole-2 1955524-20-5 C₁₅H₂₁N₂O₄ Pyrrole’s single nitrogen reduces hydrogen-bonding capacity vs. pyrazole.
1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Piperidine + Triazole Boc at N1, COOH at triazole-4 887405-59-6 C₁₃H₂₀N₄O₄ Triazole’s three nitrogens improve metabolic stability but may lower solubility.
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Piperidine + Triazole Boc at N1, CF₂H at triazole-5 2060045-99-8 C₁₄H₂₀F₂N₄O₄ Difluoromethyl group increases lipophilicity, potentially enhancing membrane permeability.

Pharmacological and Commercial Relevance

  • Prodrug Potential: The carboxylic acid group facilitates esterification for prodrug design, as seen in nipecotic acid analogs (). Triazole derivatives (e.g., CAS 887405-59-6) are favored in antiviral research due to enhanced bioavailability .
  • Market Availability : The target compound is priced at 373.00 €/50mg (), reflecting its niche application vs. cheaper azetidine-based analogs (e.g., 2-({1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid in ).

Biological Activity

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21N3O4
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1803610-69-6

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, particularly their anticancer properties. The compound has shown promise through various mechanisms:

  • Anticancer Activity
    • In vitro studies have indicated that compounds with pyrazole scaffolds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, some derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
    • Mechanistic studies suggest that these compounds may act as microtubule-destabilizing agents, which is crucial for inhibiting cancer cell division and promoting apoptosis .
  • Mechanisms of Action
    • The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity, which is a hallmark of programmed cell death. In particular, studies demonstrated a significant increase in caspase-3 activity at concentrations around 10 μM .
    • Additionally, the compound's ability to disrupt microtubule assembly suggests it may interfere with mitotic processes, further contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. Modifications in the piperidine ring or variations in substituents on the pyrazole core can significantly influence biological activity.

Compound ModificationObserved Activity
Addition of nitro groupsEnhanced anticancer activity due to increased interaction with DNA and proteins involved in cell division
Variations in carbon chain lengthAltered solubility and bioavailability, impacting overall efficacy in vivo

Case Studies

Several studies have highlighted the potential of pyrazole derivatives:

  • Cytotoxicity Studies
    • A study evaluating various pyrazole derivatives found that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Molecular Docking Studies
    • Molecular docking simulations have suggested that these compounds can effectively bind to targets such as topoisomerase II and EGFR, which are critical for cancer proliferation and survival . This binding affinity correlates with observed biological activities.

Q & A

Q. Critical Factors :

  • Catalyst Selection : Palladium acetate with bulky phosphine ligands (e.g., XPhos) improves coupling efficiency for sterically hindered intermediates .
  • Temperature Control : Higher temperatures (≥80°C) accelerate coupling but may degrade sensitive functional groups.
  • Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like de-Boc derivatives .

How can researchers rigorously characterize this compound, and what analytical techniques resolve structural ambiguities?

Q. Basic Characterization Workflow

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring substitution patterns .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling or hydrolysis .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves absolute stereochemistry of the piperidine ring when chiral centers are present .
  • Elemental Analysis : Validates stoichiometry, especially for hygroscopic intermediates .

What safety precautions are critical during handling, and how do physical properties inform storage protocols?

Q. Basic Safety Guidelines

  • Physical State : Light yellow to yellow solid; hygroscopic in some derivatives .
  • Hazard Mitigation :
    • Respiratory Protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .
    • Gloves/Eye Protection : Nitrile gloves and goggles prevent dermal/ocular exposure to corrosive intermediates (e.g., HCl during hydrolysis) .
  • Storage : Store in airtight containers at –20°C to prevent Boc group cleavage or carboxylic acid dimerization .

What advanced applications exist for this compound in drug delivery systems?

Q. Research Frontiers

  • Polymer-Based Drug Carriers : The carboxylic acid group enables conjugation to PEG or PLGA polymers via ester linkages, facilitating controlled release of therapeutics. Initial studies show pH-dependent hydrolysis in tumor microenvironments .
  • Prodrug Design : Functionalization of the pyrazole nitrogen with targeting moieties (e.g., folate) enhances cellular uptake in cancer models .

How do structural analogs differ in reactivity, and what strategies optimize selectivity?

Q. Comparative Analysis of Analogs

Analog Key Structural Variation Impact on Reactivity
1-(Boc)-piperidine-4-carboxylic acidNo pyrazole ringLower steric hindrance; faster coupling
3,5-Dimethylpiperidine-4-carboxylic acidMethyl groups at C3/C5Reduced solubility; altered pharmacokinetics
Pyrazole-3-carboxylic acid derivativesVaried substituents at pyrazole N1Modulates hydrogen-bonding with target proteins

Q. Optimization Strategies :

  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl) on the piperidine ring to block metabolic oxidation .
  • Electronic Tuning : Electron-withdrawing groups on the pyrazole enhance acidity, improving solubility for formulation .

How should researchers address contradictions in reported synthetic yields or physical properties?

Q. Data Reconciliation Approaches

Yield Discrepancies :

  • Catalyst Loading : Lower Pd(OAc)₂ concentrations (1–2 mol%) in vs. higher loadings (5 mol%) in other protocols may explain variability .
  • Workup Methods : Aqueous washes vs. solvent extraction can alter recovery of polar intermediates .

Melting Point Variability : Differences in crystallization solvents (e.g., EtOAc vs. hexane) lead to polymorphic forms .

Q. Resolution :

  • Reproduce reactions under strictly controlled anhydrous conditions and characterize products with orthogonal techniques (e.g., DSC for polymorph identification) .

What emerging pharmacological roles are linked to this scaffold?

Q. Advanced Therapeutic Targets

  • Kinase Inhibition : The pyrazole-carboxylic acid motif mimics ATP’s adenine binding, showing activity against Aurora kinases in preclinical cancer models .
  • Guanylate Cyclase Activation : Derivatives with difluoromethyl groups (e.g., nurandociguat) enhance cGMP signaling for cardiovascular therapies .

Q. Mechanistic Insights :

  • Molecular Docking : Pyrazole C4-carboxylic acid forms salt bridges with Arg residues in kinase ATP pockets .
  • Metabolic Stability : Boc protection reduces hepatic clearance by shielding the piperidine nitrogen from CYP450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.